molecular formula C20H22ClN3O2 B250801 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide

Numéro de catalogue B250801
Poids moléculaire: 371.9 g/mol
Clé InChI: NFLHGEXWLKAVOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that was initially developed as an anti-cancer drug. Sorafenib has been shown to inhibit tumor growth and angiogenesis by targeting multiple signaling pathways.

Mécanisme D'action

Sorafenib inhibits the activity of several kinases, including RAF, VEGFR, PDGFR, c-KIT, and FLT3. By inhibiting these kinases, Sorafenib blocks the signaling pathways that are involved in cell proliferation, survival, and angiogenesis. Sorafenib also induces apoptosis in cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. In cancer cells, Sorafenib inhibits cell proliferation, induces apoptosis, and inhibits the formation of new blood vessels. In addition, Sorafenib has been shown to inhibit the production of cytokines, such as TNF-α and IL-6, which are involved in inflammation and tumor growth. Sorafenib has also been shown to have immunomodulatory effects, including the inhibition of T cell proliferation and the induction of regulatory T cells.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments, including its high potency and specificity for its target kinases. Sorafenib is also relatively stable and can be easily synthesized in large quantities. However, Sorafenib has some limitations, including its low solubility in water and its potential for off-target effects. In addition, Sorafenib may not be effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.

Orientations Futures

There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the investigation of Sorafenib in combination with other drugs for the treatment of cancer. In addition, Sorafenib may have potential for the treatment of other diseases, such as psoriasis and rheumatoid arthritis. Finally, the mechanism of action of Sorafenib is not fully understood, and further research is needed to elucidate its effects on signaling pathways and cellular processes.

Méthodes De Synthèse

The synthesis of Sorafenib involves the condensation of 4-(4-acetylpiperazin-1-yl)-3-nitrobenzenesulfonamide with 2-fluoro-5-iodobenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to give Sorafenib in good yield. The synthesis of Sorafenib is a multi-step process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its anti-cancer activity and has been shown to be effective against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib works by inhibiting several signaling pathways that are involved in cell proliferation, survival, and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-KIT pathway. Sorafenib has also been investigated for its potential use in other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Propriétés

Formule moléculaire

C20H22ClN3O2

Poids moléculaire

371.9 g/mol

Nom IUPAC

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)22-16-7-8-19(18(21)13-16)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26)

Clé InChI

NFLHGEXWLKAVOY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.